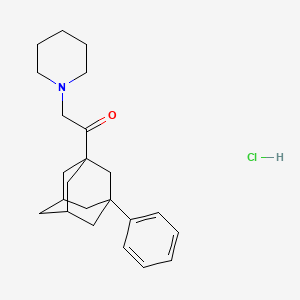
1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride is a synthetic organic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the Phenyl Group: A Friedel-Crafts alkylation reaction can be used to introduce the phenyl group onto the adamantane core.
Attachment of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, often using a piperidine derivative and a suitable leaving group on the adamantane core.
Formation of the Ethanone Linkage: The ethanone linkage is typically formed through a condensation reaction involving an appropriate ketone precursor.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions: 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound’s unique structure makes it a candidate for use as a catalyst in organic reactions.
Materials Science: Its rigid adamantane core can be utilized in the design of novel polymers and materials with enhanced stability and mechanical properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential lead compound for drug development, particularly in targeting neurological pathways due to its piperidine moiety.
Biochemical Research: It can be used as a molecular probe to study receptor-ligand interactions and enzyme mechanisms.
Industry:
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Engineering: In the development of advanced materials with specific desired properties.
Mecanismo De Acción
The mechanism by which 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride exerts its effects depends on its application:
Molecular Targets: In pharmacological contexts, it may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to its target receptors or enzymes, potentially altering cellular responses.
Comparación Con Compuestos Similares
1-Adamantanamine: Shares the adamantane core but lacks the phenyl and piperidine groups.
2-Phenyladamantane: Similar structure but without the piperidine and ethanone functionalities.
Piperidine Derivatives: Compounds like piperidine itself or N-substituted piperidines.
Uniqueness: 1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)-2-(piperidin-1-yl)ethanone hydrochloride is unique due to the combination of the adamantane core, phenyl group, and piperidine moiety, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
1-(3-phenyl-1-adamantyl)-2-piperidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO.ClH/c25-21(16-24-9-5-2-6-10-24)23-14-18-11-19(15-23)13-22(12-18,17-23)20-7-3-1-4-8-20;/h1,3-4,7-8,18-19H,2,5-6,9-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXDACPUNSEDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
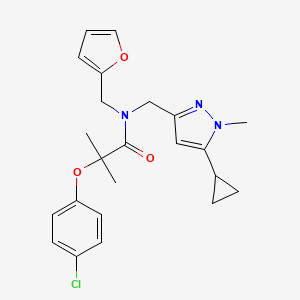
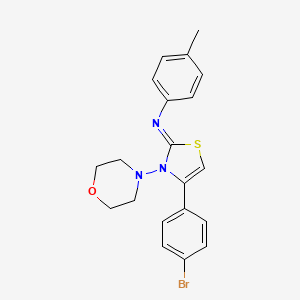
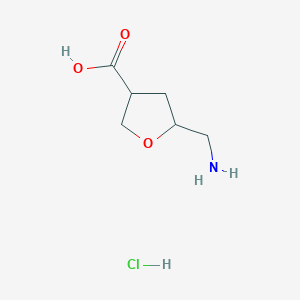
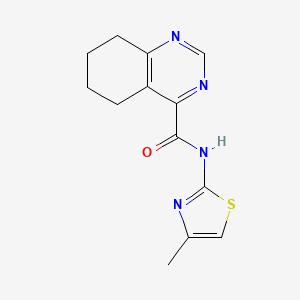
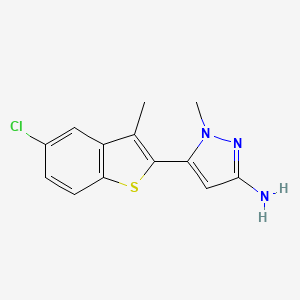
![2-Cyclopropyl-4-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2972317.png)

![ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate](/img/structure/B2972320.png)
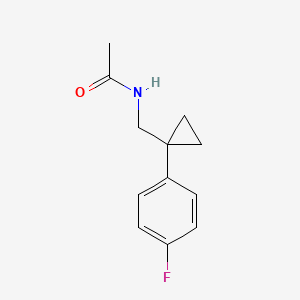
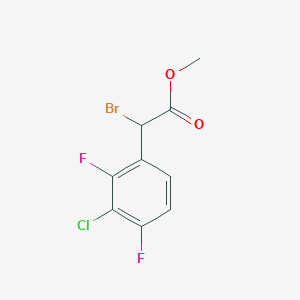
![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)
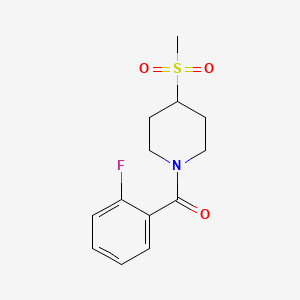
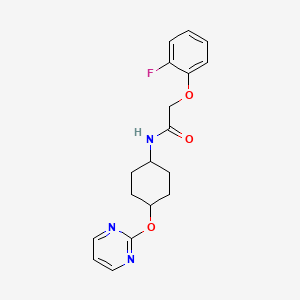
![4-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2972327.png)
